3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
This heterocyclic compound features a pyridazine core substituted with a 4-(2-methylpropyl)phenyl group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 4. The oxadiazole ring is further functionalized with a 4-(methylsulfanyl)phenyl group.
Synthetic approaches for analogous pyridazine derivatives often involve nucleophilic substitution or coupling reactions. For example, sulfonate pyridazines are synthesized via reactions of sulfonyl chlorides with hydroxylated pyridazine precursors in pyridine, followed by acid workup and purification .
Properties
IUPAC Name |
5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS2/c1-16(2)14-17-4-6-18(7-5-17)21-12-13-23(27-26-21)31-15-22-25-24(28-29-22)19-8-10-20(30-3)11-9-19/h4-13,16H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVPQUHZOOGCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the oxadiazole and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridazine ring.
Scientific Research Applications
Chemistry
In chemistry, 3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their range of applications.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*LogP estimated using fragment-based methods.
Functional Implications
- Electron Effects : The methylsulfanyl group in the target compound may stabilize charge-transfer interactions, whereas the trifluoromethyl group in the analog introduces strong electron-withdrawing effects, altering binding affinity in target proteins .
- Synthetic Accessibility : Both compounds likely require multi-step syntheses, but the target compound’s isobutyl and methylsulfanyl groups may necessitate specialized reagents (e.g., tert-butylation or thiol-ether coupling) compared to the analog’s trifluoromethyl and methoxy groups .
Spectroscopic Characterization
As seen in related studies, UV and NMR spectroscopy (¹H, ¹³C) are critical for confirming the structure of such compounds. For example, isolated isorhamnetin glycosides from Z. fabago were characterized using ¹H-NMR chemical shifts in the range of δ 6.5–8.0 ppm for aromatic protons, a region likely relevant to the target compound’s phenyl and pyridazine protons .
Biological Activity
The compound 3-[4-(2-Methylpropyl)phenyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The compound features several functional groups, including a pyridazine ring, oxadiazole moiety, and sulfanyl groups, which contribute to its biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4S2O |
| Molecular Weight | 396.55 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory responses and cellular signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit human leukocyte elastase (HLE), a serine protease involved in the immune response. This inhibition can lead to decreased inflammation and tissue damage during immune responses .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell wall synthesis .
- Antioxidant Properties : The presence of the oxadiazole moiety is linked to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress within cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in human immune cells. This suggests a potential role in managing inflammatory diseases such as arthritis or asthma .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of pyridazine derivatives like this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of sulfonyl chloride derivatives). For example, describes a pyridine-mediated sulfonation reaction at 5°C, which minimizes side reactions. Coupling this with fractional factorial designs (as in ) can identify critical factors influencing yield. Purification via ethyl acetate extraction and Na₂SO₄ drying () should be standardized. Track purity using HPLC or NMR ().
- Key Variables to Test :
| Variable | Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Higher yields at lower temps (prevents hydrolysis) |
| Solvent | Pyridine vs. DMF | Pyridine favors nucleophilic substitution |
| Reaction Time | 1–3 h | Extended time risks decomposition |
Q. What analytical techniques are most reliable for characterizing the sulfanyl and oxadiazole moieties in this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfanyl protons at δ 3.5–4.5 ppm; oxadiazole carbons at ~160–170 ppm) ().
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns of the methylsulfanyl-phenyl group.
- FT-IR : Peaks at 1250–1150 cm⁻¹ (C-O-C in oxadiazole) and 700–600 cm⁻¹ (C-S bonds).
- X-ray Crystallography (if crystalline): Resolve steric effects of the 2-methylpropyl group on the pyridazine core ().
- Cross-Validation : Combine multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Systematic Substitution : Replace the 4-(2-methylpropyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects ().
- Bioisosteric Replacement : Substitute the 1,2,4-oxadiazole with thiadiazole or triazole to assess impact on metabolic stability ().
- In Silico Screening : Use molecular docking to predict binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory activity, as in ). Validate with in vitro assays (e.g., COX-2 inhibition).
- Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀) | Notes |
|---|---|---|
| 4-Nitrophenyl substituent | 12 μM (COX-2) | Enhanced selectivity |
| Thiadiazole replacement | 18 μM (COX-2) | Reduced solubility |
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize catalytic conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in sulfanyl group coupling ().
- Reaction Path Search : Apply the AFIR method to identify low-energy pathways for oxadiazole formation ().
- Machine Learning : Train models on existing pyridazine reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI).
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line (e.g., HeLa vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) ().
- Statistical Analysis : Use ANOVA to identify outliers; apply Bland-Altman plots to assess inter-lab variability ().
- Meta-Analysis : Aggregate data from and to calculate weighted mean IC₅₀ values.
- Example Contradiction Resolution :
- Study A reports IC₅₀ = 10 μM (MCF-7), Study B reports 25 μM (HeLa). Differences attributed to p53 status in cell lines.
Q. What mechanistic insights explain the compound’s potential anti-inflammatory or anticancer activity?
- Methodological Answer :
- Target Identification : Use CRISPR-Cas9 screens to identify gene knockouts that nullify bioactivity (e.g., COX-2, NF-κB).
- Metabolomics : Profile changes in arachidonic acid pathways post-treatment ().
- Apoptosis Assays : Measure caspase-3/7 activation in tumor spheroids treated with the compound ().
- Hypothesis : The methylsulfanyl group may act as a Michael acceptor, covalently modifying cysteine residues in target proteins.
Q. How can heterogeneous catalysis improve the scalability of key synthetic steps (e.g., Suzuki coupling)?
- Methodological Answer :
- Catalyst Screening : Test Pd/Al₂O₃ or Ni-based catalysts for cross-coupling the pyridazine core with arylboronic acids ().
- Continuous Flow Reactors : Optimize residence time and temperature to enhance turnover number (TON) ( ).
- Green Chemistry Metrics : Calculate E-factors to compare waste generation across batch vs. flow methods.
- Case Study : Pd/C (5 mol%) in a microreactor achieves 92% yield vs. 78% in batch mode.
Q. What experimental and computational tools can elucidate degradation pathways under environmental conditions?
- Methodological Answer :
- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H₂O₂ and analyze by LC-MS/MS to identify hydroxylated byproducts.
- QSAR Modeling : Predict biodegradability using EPI Suite™ based on logP and molecular weight ( ).
- Ecotoxicity Testing : Use Daphnia magna assays to assess LC₅₀ values of degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
